

Application Notes and Protocols for the NMR Analysis of Isoscabertopin

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Compound of Interest

Compound Name: *Isoscabertopin*

Cat. No.: *B1672111*

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Introduction

Isoscabertopin, a sesquiterpenoid lactone primarily isolated from *Elephantopus scaber*, has garnered significant interest within the scientific community due to its potential therapeutic properties, including anti-inflammatory and anticancer activities. The precise structural elucidation of this complex natural product is paramount for understanding its mechanism of action and for guiding further drug development efforts. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure and stereochemistry of **Isoscabertopin**. This document provides a detailed guide to the NMR analysis of **Isoscabertopin**, including comprehensive data tables, experimental protocols, and visual representations of the analytical workflow and key structural correlations.

Quantitative NMR Data

The complete ^1H and ^{13}C NMR spectral data for **Isoscabertopin**, identified as isodeoxyelephantopin in the cited literature, are summarized below. These data were acquired in CDCl_3 at 400 MHz for ^1H NMR and 100 MHz for ^{13}C NMR.

Table 1: ¹H NMR Spectroscopic Data for **Isoscabertopin** (400 MHz, CDCl₃)[1]

Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
1	5.06	d	11.2
2	2.71	m	
3	2.45	m	
3	2.05	m	
5	5.03	s	
6	4.02	t	9.2
7	2.98	m	
8	5.01	d	9.2
9	2.55	m	
9	2.39	m	
13	6.22	s	
13	5.61	s	
14	1.81	s	
15	4.88	s	
18	6.08	s	
19	1.95	s	
20	5.58	s	

Table 2: ¹³C NMR Spectroscopic Data for **Isoscabertopin** (100 MHz, CDCl₃)[1]

Position	Chemical Shift (δ , ppm)
1	81.3
2	41.5
3	35.8
4	139.9
5	121.9
6	77.8
7	50.1
8	79.9
9	40.2
10	135.2
11	139.8
12	170.3
13	121.5
14	16.6
15	108.6
16	166.8
17	136.7
18	126.3
19	20.4
20	15.8

Experimental Protocols

A robust and reproducible experimental protocol is crucial for obtaining high-quality NMR data for **Isoscabertopin**.

Sample Preparation

- Isolation and Purification: **Isoscabertopin** is typically isolated from the plant material of *Elephantopus scaber* through solvent extraction followed by chromatographic techniques such as column chromatography and high-performance liquid chromatography (HPLC) to achieve high purity (>95%).
- Sample Weighing and Dissolution: Accurately weigh approximately 5-10 mg of purified **Isoscabertopin**. Dissolve the sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃). The use of a high-purity deuterated solvent is essential to minimize interfering solvent signals.
- Filtration and Transfer: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Data Acquisition

High-resolution 1D and 2D NMR spectra should be acquired on a spectrometer with a proton frequency of at least 400 MHz.

- ¹H NMR:
 - Pulse Program: Standard single-pulse experiment (zg30).
 - Spectral Width: 12-16 ppm.
 - Acquisition Time: 2-3 seconds.
 - Relaxation Delay: 1-2 seconds.
 - Number of Scans: 16-64, depending on sample concentration.
- ¹³C NMR:
 - Pulse Program: Proton-decoupled experiment (zgpg30).
 - Spectral Width: 200-220 ppm.
 - Acquisition Time: 1-2 seconds.

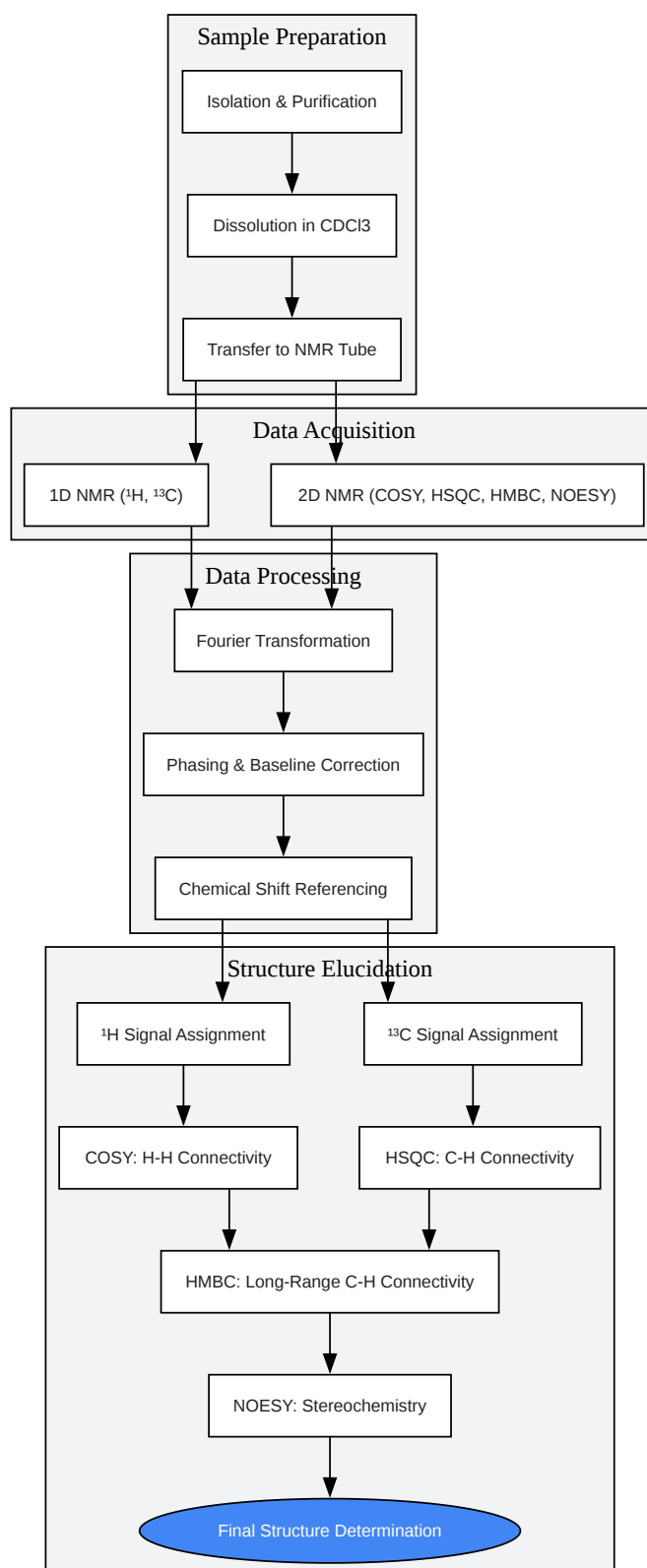
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024-4096, due to the low natural abundance of ^{13}C .
- 2D NMR Experiments (COSY, HSQC, HMBC, NOESY):
 - Utilize standard pulse programs available on the spectrometer's software.
 - Optimize spectral widths in both dimensions to cover all relevant chemical shifts.
 - Adjust the number of increments in the indirect dimension (F1) and the number of scans per increment to achieve adequate resolution and signal-to-noise ratio. For NOESY experiments, a mixing time of 500-800 ms is typically employed to observe key through-space correlations.

Data Processing

- Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ^1H and 1-2 Hz for ^{13}C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.
- Phasing and Baseline Correction: Manually phase the spectra to obtain pure absorption lineshapes. Apply automatic or manual baseline correction to ensure accurate integration and peak picking.
- Referencing: Calibrate the chemical shift scale using the residual solvent signal (CDCl_3 : δH 7.26 ppm, δC 77.16 ppm) or an internal standard such as tetramethylsilane (TMS).

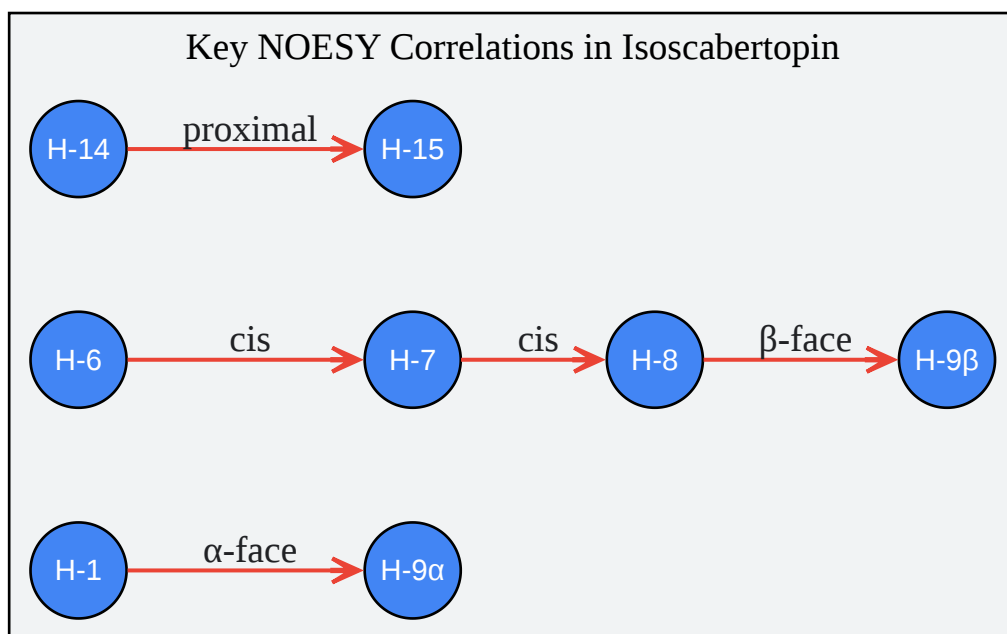
Structural Elucidation Workflow & Key Correlations

The following diagrams illustrate the logical workflow for the NMR-based structure elucidation of **Isoscabertopin** and the key through-space correlations that are critical for determining its relative stereochemistry.



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NMR Analysis Workflow for Isoscabertopin



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References

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